![molecular formula C18H24N2O5S B2895288 3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid CAS No. 729582-32-5](/img/structure/B2895288.png)
3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid
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Description
Scientific Research Applications
Renewable Building Blocks for Materials Science
Phloretic Acid as an Alternative in Polybenzoxazine Synthesis : The study by Trejo-Machin et al. (2017) explores the use of phloretic acid, a phenolic compound, as a renewable alternative for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach signifies a shift towards sustainable materials, using renewable phloretic acid to provide specific properties of benzoxazine to aliphatic molecules, which could have implications for the compound by analogy in promoting green chemistry in materials science Phloretic Acid Study.
Synthesis and Properties of Novel Compounds
Carbazole-Based Dye Molecules for Solar Cells : Zhang et al. (2015) conducted research on carbazole-based dye molecules, demonstrating their potential use in dye-sensitized solar cells (DSSCs). This study highlights the compound's relevance in synthesizing novel dye molecules with specific optical and electrochemical properties, suggesting its potential utility in enhancing solar cell efficiency Carbazole-Based Dye Study.
Bioorganic and Medicinal Chemistry Applications
Inhibition of Carboxypeptidase A : A study by Galardy & Kortylewicz (1984) on the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues presents a direct application in bioorganic chemistry. The insights from this research could inform the development of inhibitors based on the structural framework of the compound , offering avenues for therapeutic agent development Carboxypeptidase A Inhibition Study.
Advanced Synthesis Techniques
Heterocyclic Derivatives Synthesis : Vasylyev et al. (1999) describe a facile method for synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. This research demonstrates advanced synthetic routes that could be applicable for synthesizing derivatives of the discussed compound, enabling the exploration of its potential in creating novel organic molecules Heterocyclic Derivatives Synthesis.
properties
IUPAC Name |
4-oxo-4-[[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-14(7-8-15(22)23)20-18-16(12-5-1-2-6-13(12)26-18)17(24)19-10-11-4-3-9-25-11/h11H,1-10H2,(H,19,24)(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGPDHRLIEFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid |
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